3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide
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Overview
Description
3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide is an organic compound with a complex structure that includes a phenyl group, a p-tolyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized from p-tolyl hydrazine and sodium azide under acidic conditions. The resulting tetrazole is then coupled with a phenylpropanoic acid derivative through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenyl and p-tolyl groups can be oxidized under strong oxidative conditions, leading to the formation of corresponding carboxylic acids.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of benzoic acid and p-toluic acid.
Reduction: Formation of 3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamine.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing the compound to interact with biological targets in a similar manner to natural substrates. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-N-(p-tolyl)propanamide: Lacks the tetrazole ring, making it less versatile in terms of chemical reactivity and biological activity.
N-phenylpropanamide: Simpler structure with only a phenyl group, limiting its applications compared to the more complex 3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide.
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents, which can affect their reactivity and biological properties.
Uniqueness
This compound stands out due to its combination of a phenyl group, a p-tolyl group, and a tetrazole ring. This unique structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in chemistry, biology, and materials science.
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-14-7-10-16(11-8-14)23-17(20-21-22-23)13-19-18(24)12-9-15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAWCVMCPLWNNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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